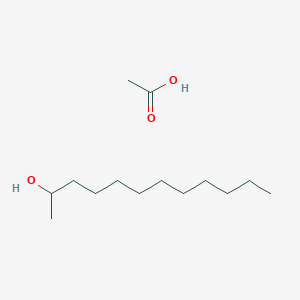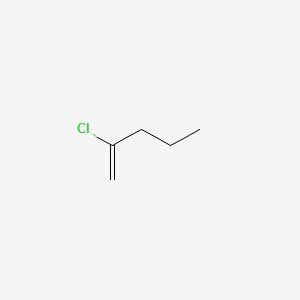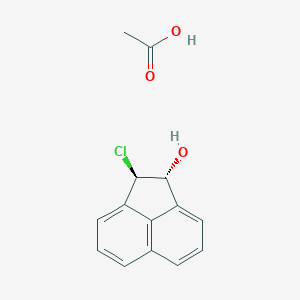
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is a compound that combines the properties of acetic acid and a chlorinated dihydroacenaphthylenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthylene followed by a reduction process to introduce the hydroxyl group. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and reduction processes, utilizing advanced chemical reactors and purification techniques to obtain high yields and purity. The exact methods can vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the hydroxyl group or the chlorinated ring.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action for acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid; (1R,2R)-2-bromo-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-fluoro-1,2-dihydroacenaphthylen-1-ol
- Acetic acid; (1R,2R)-2-iodo-1,2-dihydroacenaphthylen-1-ol
Highlighting Uniqueness
Compared to similar compounds, acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications where other halogenated analogs may not be as effective.
Propriétés
Numéro CAS |
50499-75-7 |
|---|---|
Formule moléculaire |
C14H13ClO3 |
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
acetic acid;(1R,2R)-2-chloro-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H9ClO.C2H4O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14;1-2(3)4/h1-6,11-12,14H;1H3,(H,3,4)/t11-,12-;/m1./s1 |
Clé InChI |
HIUQVEBDHQJXIR-MNMPKAIFSA-N |
SMILES isomérique |
CC(=O)O.C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)Cl)O |
SMILES canonique |
CC(=O)O.C1=CC2=C3C(=C1)C(C(C3=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


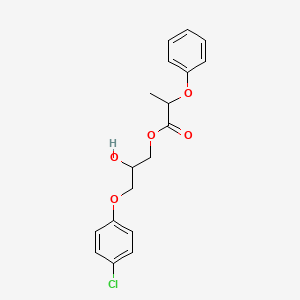
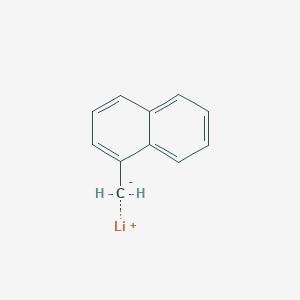
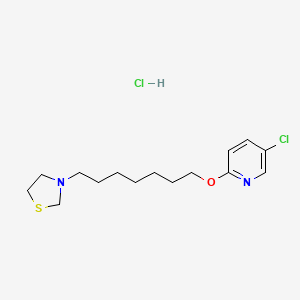
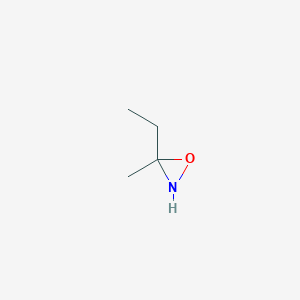


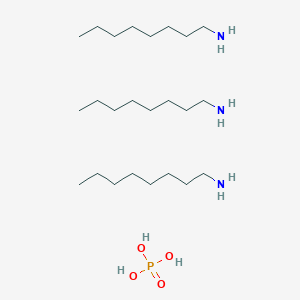

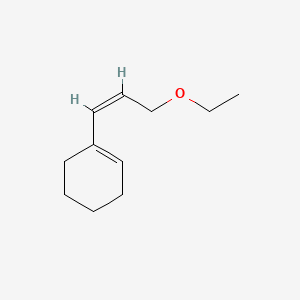
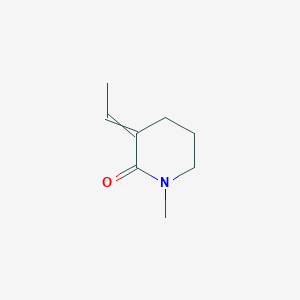
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
